molecular formula C19H13N3O3S B2777857 N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 850930-61-9

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2777857
CAS No.: 850930-61-9
M. Wt: 363.39
InChI Key: UBKDZASTTYJNJQ-UHFFFAOYSA-N
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Description

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The imidazo[1,2-a]pyridine scaffold is particularly valuable in organic synthesis and pharmaceutical chemistry due to its diverse biological activities .

Scientific Research Applications

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting C–C bond cleavage and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets often include enzymes and receptors that play crucial roles in biological pathways. The compound’s heterocyclic structure allows it to bind effectively to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-19(12-6-7-13-14(10-12)25-11-24-13)21-18-17(15-4-3-9-26-15)20-16-5-1-2-8-22(16)18/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBKDZASTTYJNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(N=C4N3C=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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